![molecular formula C19H18N4OS2 B2588702 3-((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-40-8](/img/structure/B2588702.png)
3-((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
Synthesis Analysis
The synthesis of a compound like this would likely involve the formation of the 1,2,4-triazole ring and the benzo[d]thiazol-2(3H)-one ring in separate steps, followed by their connection via a methylene bridge. The methylthio group would also need to be introduced at some point during the synthesis .Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its functional groups. The 1,2,4-triazole and benzo[d]thiazol-2(3H)-one rings are both aromatic and planar, which could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the 1,2,4-triazole ring might undergo reactions at the nitrogen atoms, while the benzo[d]thiazol-2(3H)-one ring might react at the sulfur atom or the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility could be affected by the polarities of the functional groups, and its melting and boiling points could be influenced by the strength of intermolecular forces .Scientific Research Applications
- For instance, the compound “6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine” (referred to as “compound B7”) significantly inhibited the proliferation of human epidermoid carcinoma cell lines (A431), human non-small cell lung cancer cell lines (A549, H1299), and decreased the activity of inflammatory factors IL-6 and TNF-α .
Anticancer Properties
Tyrosinase Inhibition
Mechanism of Action
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the development of new applications for this compound in areas such as medicine or materials science .
properties
IUPAC Name |
3-[[5-methylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-25-18-21-20-17(22(18)12-11-14-7-3-2-4-8-14)13-23-15-9-5-6-10-16(15)26-19(23)24/h2-10H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAGYOGZERECTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1CCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one |
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